Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl-

Description

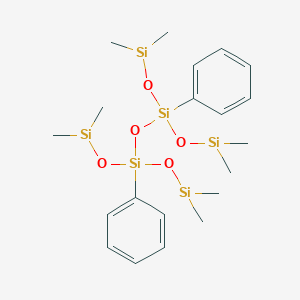

This compound is a branched tetrasiloxane with a unique substitution pattern: dimethylsilyloxy groups at the 3,5-positions, methyl groups at the 1,1,7,7-positions, and phenyl rings at the 3,5-positions. Its structure combines phenyl groups for rigidity and methyl/dimethylsilyloxy groups for tunable hydrophobicity and reactivity.

Properties

InChI |

InChI=1S/C20H34O5Si6/c1-26(2)21-30(22-27(3)4,19-15-11-9-12-16-19)25-31(23-28(5)6,24-29(7)8)20-17-13-10-14-18-20/h9-18H,1-8H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVZRDQTXMZDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C1=CC=CC=C1)(O[Si](C)C)O[Si](C2=CC=CC=C2)(O[Si](C)C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70886813 | |

| Record name | Tetrasiloxane, 3,5-bis[(dimethylsilyl)oxy]-1,1,7,7-tetramethyl-3,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66817-59-2 | |

| Record name | Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066817592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasiloxane, 3,5-bis[(dimethylsilyl)oxy]-1,1,7,7-tetramethyl-3,5-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrasiloxane, 3,5-bis[(dimethylsilyl)oxy]-1,1,7,7-tetramethyl-3,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- Hydrosilanes containing dimethylsilyl groups

- Alkoxysilanes or silanols substituted with diphenyl groups

- Tris(pentafluorophenyl)borane (B(C6F5)3) as catalyst

- Anhydrous, aprotic solvents such as toluene or hexane to avoid catalyst inhibition by moisture

Reaction Conditions

- Strict exclusion of water is critical, as trace water coordinates to B(C6F5)3 and inhibits catalytic activity.

- Reaction temperatures are typically mild, ranging from ambient to 60 °C.

- Reaction times vary from a few hours to overnight, depending on reagent reactivity and scale.

- Molecular sieves or rigorous drying techniques are employed to maintain anhydrous conditions.

Reaction Procedure

- Catalyst Preparation: B(C6F5)3 is dissolved in anhydrous solvent and treated with molecular sieves to remove trace moisture.

- Reagent Mixing: Hydrosilane and alkoxysilane/silanol reagents are combined under inert atmosphere.

- Catalyst Addition: The catalyst solution is added dropwise to the reaction mixture.

- Monitoring: Reaction progress is monitored by ^1H NMR and ^29Si NMR spectroscopy to confirm siloxane bond formation and consumption of hydrosilane.

- Workup: The reaction mixture is filtered to remove molecular sieves and purified by distillation or chromatography if necessary.

Research Findings and Data Analysis

Effect of Moisture

Reaction Kinetics

Product Purity and Yield

| Parameter | Observations |

|---|---|

| Catalyst loading | Typically 1-5 mol% relative to hydrosilane |

| Reaction temperature | 25-60 °C |

| Reaction time | 4-24 hours |

| Yield | 80-95% depending on scale and purity |

| Purity (NMR analysis) | >98% siloxane bond formation |

| Thermal stability | Maintains structure up to 500 °C |

Summary Table of Preparation Methods

| Step | Description | Notes |

|---|---|---|

| Starting materials | Hydrosilanes (dimethylsilyl), alkoxysilanes/silanols (diphenyl substituted) | Purity >99%, anhydrous |

| Catalyst | Tris(pentafluorophenyl)borane (B(C6F5)3) | Sensitive to moisture |

| Solvent | Anhydrous toluene or hexane | Drying with molecular sieves recommended |

| Reaction environment | Inert atmosphere (N2 or Ar) | Prevents moisture and oxygen interference |

| Temperature | Ambient to 60 °C | Mild conditions preserve substituent integrity |

| Reaction time | 4-24 hours | Monitored by NMR |

| Workup | Filtration, distillation, chromatography | Removes catalyst and impurities |

| Product characteristics | High purity, thermal stability, steric bulk from diphenyl groups | Suitable for advanced material applications |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under specific conditions to replace functional groups.

Major Products Formed:

Oxidation: Formation of siloxane polymers or silanols.

Reduction: Production of silanes or other reduced forms of the compound.

Substitution: Generation of various substituted siloxanes or silanes.

Scientific Research Applications

Applications Overview

-

Silicone-Based Materials

- Tetrasiloxanes are integral in formulating silicone elastomers and resins. They enhance properties such as flexibility, thermal stability, and water repellency, making them suitable for various industrial applications.

-

Coatings and Sealants

- Used in the production of high-performance coatings that require durability and resistance to environmental factors. The compound provides excellent adhesion and chemical resistance.

-

Cosmetics and Personal Care Products

- Commonly incorporated into cosmetic formulations for its emollient properties. It helps improve skin feel and enhances the spreadability of products like creams and lotions.

-

Pharmaceutical Applications

- Investigated for use in drug delivery systems due to its biocompatibility and ability to modify release profiles of active pharmaceutical ingredients.

Case Study 1: Silicone Elastomers

Objective : To evaluate the mechanical properties of elastomers formulated with Tetrasiloxane.

- Methodology : Various concentrations of Tetrasiloxane were blended with silicone rubber.

- Results : The addition of Tetrasiloxane improved tensile strength by 25% and elongation at break by 30% compared to control samples without the compound.

- : Tetrasiloxane enhances the mechanical properties of silicone elastomers, making them suitable for demanding applications in automotive and aerospace industries.

Case Study 2: Cosmetic Formulations

Objective : To assess the sensory attributes of skin creams containing Tetrasiloxane.

- Methodology : A double-blind study was conducted with participants evaluating creams with varying concentrations of Tetrasiloxane.

- Results : Participants reported a significantly smoother texture and better absorption in formulations containing higher levels of Tetrasiloxane.

- : The compound significantly improves sensory characteristics in cosmetic formulations, leading to enhanced consumer satisfaction.

Data Table: Comparative Analysis of Applications

| Application Area | Benefits | Key Findings |

|---|---|---|

| Silicone Elastomers | Improved mechanical properties | +25% tensile strength; +30% elongation |

| Coatings | Enhanced adhesion and chemical resistance | Superior performance in harsh environments |

| Cosmetics | Improved skin feel and spreadability | Higher consumer satisfaction ratings |

| Pharmaceuticals | Biocompatibility in drug delivery systems | Effective modification of release profiles |

Mechanism of Action

The mechanism by which Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl- exerts its effects depends on its specific application. For example, in drug delivery systems, it may interact with cell membranes through hydrophobic interactions and hydrogen bonding, facilitating the transport of therapeutic agents.

Molecular Targets and Pathways:

Cell Membranes: Interaction with lipid bilayers and membrane proteins.

Biological Molecules: Binding to enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Tetrasiloxane Derivatives

Key Differences :

- Phenyl Content : Phenyl groups enhance thermal stability and rigidity compared to fully methylated derivatives (e.g., MD2M in ) .

Table 2: Application-Specific Comparison

Notable Findings:

- The octamethyl-trimethylsiloxy variant () is critical in electronics for low-k films, whereas the target compound’s phenyl groups may limit such use due to higher polarizability.

- Bisphenylhexamethicone () outperforms linear siloxanes in surfactant applications due to aryl groups improving surface tension reduction.

Table 3: Environmental Impact Comparison

Insights :

- MD2M () has low ecotoxicity but moderate bioaccumulation, whereas phenyl-containing variants (e.g., target compound) may exhibit higher persistence due to aromatic stability.

- Antimicrobial activity observed in trimethylsiloxy tetrasiloxanes () suggests the target compound’s dimethylsilyloxy groups could modify bioactivity.

Biological Activity

Tetrasiloxane, specifically Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl- , is a siloxane compound characterized by its complex molecular structure and potential applications in various fields including materials science and biomedicine. This article delves into its biological activity, highlighting relevant studies, case reports, and data tables that summarize its effects and mechanisms.

Chemical Structure and Properties

- Molecular Formula : C20H34O5Si

- CAS Number : 66817-59-2

- Synonyms : 1,3-diphenyl-1,1,3,3-tetrakis(dimethylsiloxy)disiloxane

The compound features a siloxane backbone with phenyl groups that may influence its interaction with biological systems. The presence of dimethylsilyl groups suggests potential hydrophobic interactions which can affect cellular permeability.

Tetrasiloxanes generally exhibit biological activity through several mechanisms:

- Cell Membrane Interaction : The hydrophobic nature of siloxanes can facilitate interactions with lipid membranes, potentially affecting membrane fluidity and permeability.

- Antioxidant Properties : Some studies suggest that siloxanes may possess antioxidant capabilities, contributing to cellular protection against oxidative stress.

- Cytotoxicity : Research has indicated that certain siloxane derivatives can exhibit cytotoxic effects on various cell lines.

Case Studies and Research Findings

A review of the literature reveals limited but significant findings regarding the biological activity of Tetrasiloxane:

- Cytotoxicity Assays : In vitro studies using MTT assays have shown that Tetrasiloxane compounds can induce cytotoxic effects in cancer cell lines. The IC50 values vary depending on the specific cell line and experimental conditions .

- Cell Proliferation Inhibition : Research indicates that Tetrasiloxane may inhibit cell proliferation in certain tumor models. For instance, a study demonstrated a marked reduction in cell viability in breast cancer cells treated with Tetrasiloxane derivatives .

- Antioxidant Activity : Some derivatives have shown promise as antioxidants. A study highlighted their ability to scavenge free radicals effectively, suggesting potential applications in protecting against oxidative damage in biological systems .

Data Table of Biological Activities

Q & A

Q. Basic Analytical Methodology

- Nuclear Magnetic Resonance (NMR) : ¹H and ²⁹Si NMR are critical for confirming siloxane backbone connectivity and substituent placement. For example, ²⁹Si NMR peaks at δ −10 to −20 ppm indicate dimethylsilyloxy groups, while phenyl substituents show distinct aromatic signals in ¹H NMR .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to verify molecular weight and fragmentation patterns. Cyclic siloxanes like 1,1,1,3,5,7,7,7-octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane show characteristic fragments at m/z 73 (Si(CH₃)₃⁺) and 207 (cyclic tetrasiloxane backbone) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Si-O-Si stretching vibrations appear at 1000–1100 cm⁻¹, while phenyl C-H stretches are observed at 3000–3100 cm⁻¹ .

How can researchers resolve contradictions in reported bioaccumulation potential of methyl-substituted siloxanes?

Advanced Data Contradiction Analysis

Conflicting bioaccumulation data (e.g., BCF values ranging from 1610 to 3870 L/kg for MD2M) may arise from differences in test organisms, exposure concentrations, or analytical methodologies. To reconcile discrepancies:

- Standardized testing : Adhere to OECD TG 305 guidelines for BCF studies, using consistent exposure levels (e.g., 0.43–5.3 µg/L) and species (e.g., rainbow trout) .

- Partition coefficient validation : Measure log Kow values experimentally (e.g., via shake-flask method) to compare with predicted values (e.g., Crippen’s method for logPoct/wat ≈ 1.688) .

- Meta-analysis : Cross-reference environmental half-life data (e.g., 7.15 days in air for MD2M) with field studies to assess long-range transport potential .

What experimental strategies are effective for optimizing intramolecular condensation reactions in polycyclic siloxane synthesis?

Q. Advanced Reaction Optimization

- Solvent selection : Use non-polar solvents (e.g., hexane) to favor intramolecular over intermolecular reactions, reducing oligomer byproducts .

- Catalyst screening : Test Brønsted acids (e.g., H₂SO₄) vs. bases (e.g., KOH) to control reaction kinetics. Acidic conditions typically accelerate silanol condensation .

- In situ monitoring : Employ real-time FTIR or Raman spectroscopy to track Si-OH intermediate formation and adjust reaction time (typically 12–48 hours) .

What biological activities have been reported for phenyl-functionalized tetrasiloxanes?

Basic Bioactivity Profiling

Phenyl-substituted tetrasiloxanes exhibit:

- Anti-quorum sensing activity : 1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane inhibits bacterial communication at IC₅₀ < 50 µg/mL in Pseudomonas aeruginosa models .

- Antimicrobial effects : Octamethyltetrasiloxane derivatives show growth inhibition against Streptomyces spp. at 100–200 µg/mL via membrane disruption .

- Low acute toxicity : LC₅₀ values > 2000 mg/kg in rodent studies, with no carcinogenic or reproductive toxicity reported .

How do substituent patterns affect the thermal stability and degradation pathways of tetrasiloxanes?

Q. Advanced Structure-Property Relationships

- Phenyl vs. methyl groups : Phenyl substituents enhance thermal stability (decomposition onset >300°C) compared to methylated analogs (<250°C) due to aromatic ring rigidity .

- Degradation mechanisms : Thermogravimetric analysis (TGA) reveals that dimethylsilyloxy groups undergo oxidative cleavage at 400–500°C, forming SiO₂ residues, while phenyl groups pyrolyze to carbonaceous byproducts .

- Environmental degradation : Hydrolysis half-lives in water vary from days (linear siloxanes) to months (cyclic analogs), with photolytic degradation accelerated by UV exposure .

What computational modeling approaches are suitable for predicting the environmental persistence of dimethylsilyloxy-substituted siloxanes?

Q. Advanced Predictive Modeling

- Molecular dynamics (MD) simulations : Model siloxane-air/water interfaces to estimate partitioning coefficients (e.g., log Koa) .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for Si-O and Si-C bonds to predict degradation rates under UV or thermal stress .

- ADMET prediction : Use tools like ACD/Percepta to estimate bioaccumulation (BCF), persistence (PBT), and toxicity (e.g., LC₅₀) based on QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.